N-(2-Chloroethyl)-N-methyldodecanamide
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Overview
Description
N-(2-Chloroethyl)-N-methyldodecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group and a methyldodecanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyldodecanamide typically involves the reaction of dodecanoic acid with N-methyl-2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: Dodecanoic acid is first converted to its corresponding ester using methanol and a strong acid catalyst like sulfuric acid.
Amidation: The ester is then reacted with N-methyl-2-chloroethylamine in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-methyldodecanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of secondary amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(2-substituted ethyl)-N-methyldodecanamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Scientific Research Applications
N-(2-Chloroethyl)-N-methyldodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-methyldodecanamide involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as DNA, proteins, and enzymes, leading to the inhibition of their normal functions. This alkylation process can result in the disruption of cellular processes and induce cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are known for their anticancer properties and are used in chemotherapy.
N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea: Another compound with similar alkylating properties used in cancer treatment.
Uniqueness
N-(2-Chloroethyl)-N-methyldodecanamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its long alkyl chain provides hydrophobic characteristics that can influence its interaction with biological membranes and macromolecules.
Properties
CAS No. |
84803-68-9 |
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Molecular Formula |
C15H30ClNO |
Molecular Weight |
275.86 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyldodecanamide |
InChI |
InChI=1S/C15H30ClNO/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16/h3-14H2,1-2H3 |
InChI Key |
JSSZMWBPDFEYBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCCl |
Origin of Product |
United States |
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